![molecular formula C17H15BrN2OS B14554823 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline CAS No. 62178-23-8](/img/structure/B14554823.png)
4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-methylphenol, which is then reacted with thionyl chloride to form 2-bromo-4-methylphenyl chloride. This intermediate is further reacted with sodium thiocyanate to produce 2-bromo-4-methylphenyl thiocyanate. The thiocyanate is then cyclized with aniline to form the thiazole ring, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.
2-Bromo-4-methylpropiophenone: Another brominated compound with similar reactivity.
2-Bromo-4-methylbenzaldehyde: Shares the brominated aromatic ring structure.
Uniqueness
4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline is unique due to its combination of a brominated phenoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62178-23-8 |
|---|---|
Molecular Formula |
C17H15BrN2OS |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-[2-[(2-bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-2-7-16(14(18)8-11)21-9-17-20-15(10-22-17)12-3-5-13(19)6-4-12/h2-8,10H,9,19H2,1H3 |
InChI Key |
VDQMTPKPHBIXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


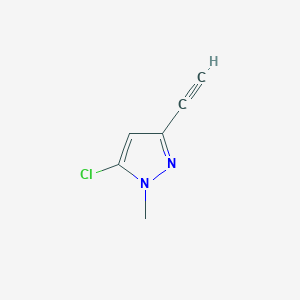
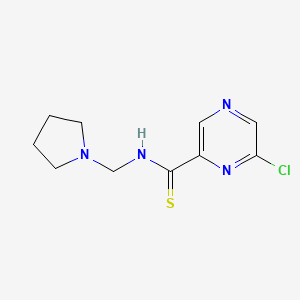
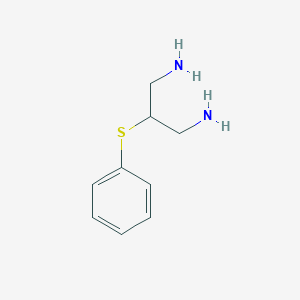
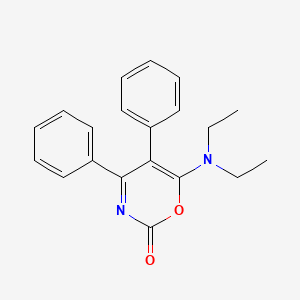
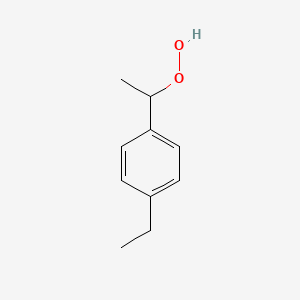
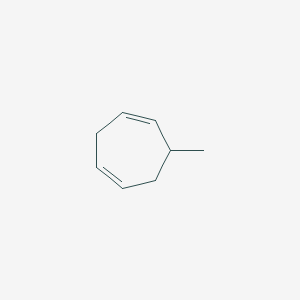
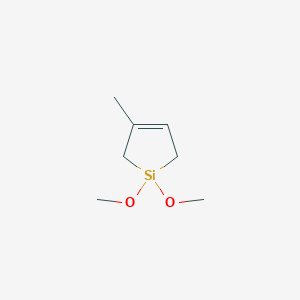
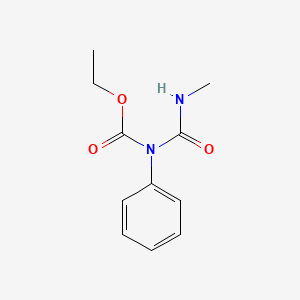
![Diethyl [(4-aminophenyl)methyl]propanedioate](/img/structure/B14554810.png)
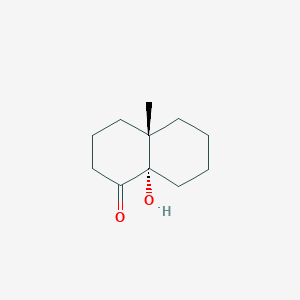
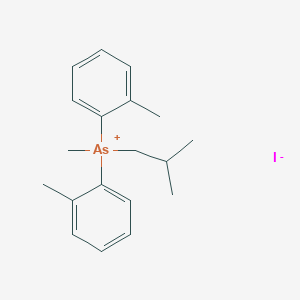
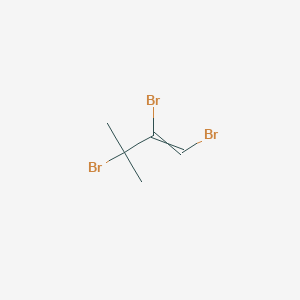
![Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-](/img/structure/B14554836.png)
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
